Methyl 3-(4-chlorophenyl)picolinate
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Overview
Description
Methyl 3-(4-chlorophenyl)picolinate is an organic compound with the molecular formula C13H10ClNO2 It is a derivative of picolinic acid, where the hydrogen atom at the 3-position of the pyridine ring is replaced by a methyl ester group and the hydrogen atom at the 4-position of the phenyl ring is replaced by a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-chlorophenyl)picolinate typically involves the esterification of 3-(4-chlorophenyl)picolinic acid. One common method is the reaction of 3-(4-chlorophenyl)picolinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction proceeds as follows:
3-(4-chlorophenyl)picolinic acid+methanolH2SO4Methyl 3-(4-chlorophenyl)picolinate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-chlorophenyl)picolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out under reflux conditions.
Major Products Formed
Oxidation: 3-(4-chlorophenyl)picolinic acid.
Reduction: this compound alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(4-chlorophenyl)picolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-(4-chlorophenyl)picolinate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-chlorophenyl)propanoate
- Methyl 3-(p-chlorophenyl)-β-alaninate HCl
- Halauxifen-methyl
- Florpyrauxifen-benzyl
Uniqueness
Methyl 3-(4-chlorophenyl)picolinate is unique due to its specific structural features, such as the presence of both a picolinic acid derivative and a chlorinated phenyl ring
Properties
Molecular Formula |
C13H10ClNO2 |
---|---|
Molecular Weight |
247.67 g/mol |
IUPAC Name |
methyl 3-(4-chlorophenyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C13H10ClNO2/c1-17-13(16)12-11(3-2-8-15-12)9-4-6-10(14)7-5-9/h2-8H,1H3 |
InChI Key |
YSQIBSWCYRWXHS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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